2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride
Overview
Description
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride is an organic compound with the molecular formula C10H7Cl2N3 It is a derivative of benzonitrile and contains both chloro and pyrazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the pyrazole ring.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of androgen receptor antagonists, which are useful in the treatment of prostate cancer.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating its potential as a biologically active compound with anti-tumor, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it contributes to the inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer . The exact molecular targets and pathways can vary depending on the specific derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: A closely related compound with similar chemical properties.
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile:
Uniqueness
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of androgen receptor antagonists highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3.ClH/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10;/h1-5H,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBGZRIOBHNUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-39-3 | |
Record name | Benzonitrile, 2-chloro-4-(1H-pyrazol-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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